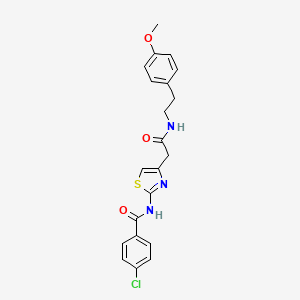

4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-chloro-N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-28-18-8-2-14(3-9-18)10-11-23-19(26)12-17-13-29-21(24-17)25-20(27)15-4-6-16(22)7-5-15/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWOLRQEXHELFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Side Chain Precursor

Reactants : Chloroacetyl chloride (1.1 equiv) and 4-methoxyphenethylamine (1.0 equiv) in dichloromethane.

Conditions : Stirring at 0°C to room temperature for 4 hours.

Product : N-(4-Methoxyphenethyl)-2-chloroacetamide (yield: 85–90%).

Coupling to the Thiazole Core

Reactants : Thiazole intermediate (1.0 equiv) and N-(4-methoxyphenethyl)-2-chloroacetamide (1.2 equiv) in dimethylformamide (DMF).

Conditions : Heating at 60°C for 8 hours with potassium carbonate (2.0 equiv).

Workup : Aqueous extraction and column chromatography yield the final product.

Integrated Multi-Step Synthesis

Combining the above steps, the full synthesis proceeds as follows:

Critical Notes :

- Solvent Selection : THF and DMF are preferred for their ability to dissolve polar intermediates.

- Purification : Flash chromatography (petroleum ether/ethyl acetate gradients) ensures high purity.

Analytical Validation and Characterization

Successful synthesis requires validation via:

- Nuclear Magnetic Resonance (NMR) : Distinct peaks for thiazole protons (δ 7.8–8.1 ppm), benzamide aromatic signals (δ 7.4–7.6 ppm), and methoxy groups (δ 3.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass of the compound.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thio derivatives.

Aplicaciones Científicas De Investigación

4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of diseases.

Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the structure-activity relationships of related molecules.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it has been studied for its inhibitory effects on enzymes involved in the biosynthesis of bacterial cell walls, making it a potential anti-tubercular agent .

Comparación Con Compuestos Similares

Key Observations :

- Chlorine vs.

- Thiazole Substitution : C4-substituted thiazoles (e.g., coumarin in ) exhibit distinct electronic profiles compared to C2-substituted analogs, affecting π-stacking and bioactivity.

- Side Chain Variations: The 4-methoxyphenethyl group in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity, contrasting with smaller (e.g., furan in ) or bulkier (e.g., chromenone in ) groups.

Comparison of Yields :

Urease Inhibition

- N-(Thiazol-2-yl)benzamides with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) show enhanced urease inhibition. For example, compounds in exhibit IC₅₀ values <10 µM, suggesting the target’s chloro group may confer similar potency.

- Methoxy substituents (as in the target’s phenethyl chain) improve solubility without sacrificing activity, as seen in .

Kinase Inhibition

- Chromenone-containing analogs (e.g., ) demonstrate multitarget kinase inhibition (e.g., CDK5, GSK3β), attributed to planar aromatic systems. The target’s lack of such systems may limit kinase affinity but reduce off-target effects.

Actividad Biológica

4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural elements, including a thiazole ring, a benzamide moiety, and a methoxyphenethylamine side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications.

Chemical Structure

The molecular formula of this compound is C21H20ClN3O3S, with a molecular weight of 429.92 g/mol. The structural representation highlights the critical functional groups that contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C21H20ClN3O3S |

| Molecular Weight | 429.92 g/mol |

| IUPAC Name | 4-chloro-N-[4-[2-[2-(4-methoxyphenethyl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

| CAS Number | 921584-20-5 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Benzamide Moiety : Amide coupling reaction using reagents like carbodiimides (e.g., EDC, DCC).

- Introduction of the Methoxyphenethylamine Side Chain : Nucleophilic substitution reaction.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:

- Anticancer Activity : The compound may interact with specific receptors or enzymes involved in cancer progression, potentially inhibiting tumor growth.

- Anti-inflammatory Properties : Its structural components suggest it could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The compound's mechanism of action likely involves binding to specific molecular targets, modulating their activity, which leads to various biological effects. This interaction can influence cellular pathways related to cancer and inflammation.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features that may contribute to its distinct biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| TMI-1 | Contains a similar thiazole ring | Anti-inflammatory |

| L755507 | Selective β3-adrenoceptor agonist | Metabolic regulation |

| CPPHA | Positive allosteric modulator for metabotropic receptors | Neuroprotective effects |

Case Studies and Research Findings

Recent studies have explored the compound's potential applications:

- Anticancer Studies : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Inflammation Models : In vitro studies suggest that the compound can reduce markers of inflammation in cell cultures.

Example Study

A notable study published in a peer-reviewed journal demonstrated that analogs of this compound exhibited protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, highlighting its potential for diabetes treatment .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Thiazole ring formation : Cyclization of thiourea with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C) .

Amide coupling : Reaction of the thiazole intermediate with 4-chlorobenzoyl chloride using a coupling agent like HATU or DCC in anhydrous DMF .

Functionalization : Introduction of the 4-methoxyphenethyl group via nucleophilic substitution or reductive amination, monitored by TLC for reaction completion .

Key Reagents : Thiourea, 4-chlorobenzoyl chloride, triethylamine (catalyst), and dry solvents .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for amide coupling to enhance solubility and reduce side reactions .

- Catalyst optimization : Employ triethylamine (0.01 mol) to neutralize HCl byproducts during amide formation, improving reaction efficiency .

- Temperature control : Maintain reflux temperatures (70–80°C) for cyclization steps to accelerate kinetics while avoiding decomposition .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) to isolate high-purity products .

Basic: What spectroscopic techniques are used to confirm the compound’s structural identity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, benzamide carbonyl at ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 454.5) .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and culture conditions (e.g., serum concentration, incubation time) .

- Compound purity : Verify purity via HPLC and control for degradation products, which may skew activity results .

- Mechanistic studies : Use molecular docking to compare binding affinities with target proteins (e.g., EGFR, tubulin) and validate discrepancies .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

- Zone of inhibition : Disk diffusion assays on Mueller-Hinton agar, with positive controls (e.g., ciprofloxacin) .

- Time-kill kinetics : Assess bactericidal effects over 24 hours using colony-forming unit (CFU) counts .

Advanced: What computational strategies elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase for antimicrobial activity; binding energy ≤ -8 kcal/mol suggests strong affinity) .

- QSAR modeling : Correlate substituent electronegativity (e.g., 4-chloro group) with bioactivity using descriptors like logP and topological polar surface area (TPSA) .

- MD simulations : Simulate protein-ligand stability (e.g., 100 ns trajectories in GROMACS) to validate binding modes .

Basic: How do structural modifications (e.g., substituent changes) influence bioactivity?

Methodological Answer:

- Electron-withdrawing groups : The 4-chloro substituent enhances DNA intercalation and enzyme inhibition compared to unsubstituted analogs .

- Methoxy groups : Improve solubility and membrane permeability, as seen in 4-methoxyphenethyl derivatives with higher bioavailability .

- Thiazole ring : Critical for hydrogen bonding with target proteins; replacing it with oxazole reduces activity .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Deuteration : Replace labile hydrogens (e.g., amide NH) with deuterium to slow CYP450-mediated degradation .

- Prodrug design : Mask polar groups (e.g., amide) with ester linkages, cleaved in vivo by esterases .

- Formulation : Use PEGylated nanoparticles to enhance plasma half-life and reduce renal clearance .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours; monitor degradation via HPLC .

- Light exposure : Test photostability under ICH guidelines (1.2 million lux hours) using a solar simulator .

Advanced: What comparative studies validate its selectivity over similar thiazole derivatives?

Methodological Answer:

- Enzyme inhibition assays : Compare IC values against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .

- Cytotoxicity profiling : Screen against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

- SAR analysis : Cluster derivatives using PCA (principal component analysis) to map structural-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.